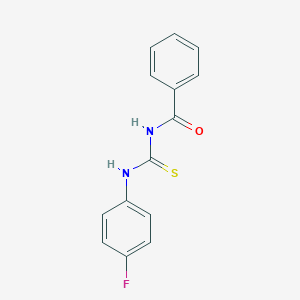

N-benzoyl-N'-(4-fluorophenyl)thiourea

説明

N-Benzoyl-N'-(4-fluorophenyl)thiourea (FFTU) is a thiourea derivative characterized by a benzoyl group attached to one nitrogen atom and a 4-fluorophenyl group to the other. It is synthesized via a two-step reaction involving ammonium thiocyanate, benzoyl chloride derivatives, and 4-fluoroaniline, with structural confirmation through UV, IR, NMR, and mass spectrometry .

FFTU exhibits potent anticancer activity, primarily through inhibition of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase implicated in tumor progression . Additionally, QSAR analysis highlights a linear relationship between substituent lipophilicity (π) and cytotoxic activity against MCF-7 breast cancer cells (Log 1/C = -0.204π + 0.647) .

特性

IUPAC Name |

N-[(4-fluorophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBYQPBSPJYQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356948 | |

| Record name | N-benzoyl-N'-(4-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-07-5 | |

| Record name | NSC68301 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzoyl-N'-(4-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Formation of Benzoyl Isothiocyanate

The synthesis begins with converting benzoyl chloride to benzoyl isothiocyanate, a reactive intermediate. In anhydrous acetone or 1,2-dichloroethane, benzoyl chloride reacts with ammonium thiocyanate under reflux (40–80°C, 1–2 h). The exothermic reaction generates hydrogen chloride gas, necessitating inert conditions. For example:

Key parameters:

Coupling with 4-Fluoroaniline

The isolated benzoyl isothiocyanate is reacted with 4-fluoroaniline in acetone at 40–60°C for 1–4 h. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, forming the thiourea linkage:

Purification : The crude product is precipitated in cold water, washed with 10% sodium bicarbonate to remove acidic impurities, and recrystallized from ethanol or isopropanol.

Table 1: Two-Step Synthesis Conditions and Yields

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Solvent | Acetone | 78–82 | |

| Reaction Temperature | 40–60°C | 80 | |

| Recrystallization | Ethanol with activated carbon | 75 |

One-Pot Synthesis with Step Economy

Simultaneous Isothiocyanate Formation and Amine Coupling

A streamlined one-pot method eliminates intermediate isolation. Benzoyl chloride, ammonium thiocyanate, and 4-fluoroaniline are combined in dichloromethane or acetone with polyethylene glycol (PEG) as a phase-transfer catalyst. The reaction proceeds at room temperature (25°C) or mild heating (40°C), achieving yields >80%:

Advantages :

Optimization of Catalysts and Solvents

The choice of solvent and catalyst critically impacts yield:

-

PEG-400 : Enhances solubility of ionic intermediates, improving reaction kinetics.

-

Dichloromethane : Facilitates azeotropic removal of HCl, shifting equilibrium toward product formation.

Table 2: One-Pot Synthesis Optimization

Mechanistic Insights and Side Reactions

Competing Pathways

Mitigation Strategies

-

Anhydrous Conditions : Use of molecular sieves or nitrogen atmosphere.

-

Stoichiometric Control : Limiting benzoyl chloride to 1 equivalent prevents over-acylation.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis (source) confirms the planar arrangement of the thiourea moiety and dihedral angles between aromatic rings (52.58°). Intramolecular hydrogen bonding (N–H···O) stabilizes the trans configuration of C=O and C=S groups.

Comparative Analysis of Methods

Table 3: Two-Step vs. One-Pot Synthesis

| Parameter | Two-Step Method | One-Pot Method |

|---|---|---|

| Yield | 75–82% | 80–85% |

| Purity | High (recrystallization) | Moderate (requires HPLC) |

| Scalability | Suitable for small scale | Industrial applicability |

| Reaction Time | 6–8 h | 4–6 h |

Industrial and Environmental Considerations

Solvent Recovery

化学反応の分析

Types of Reactions

N-benzoyl-N’-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives. These products are of interest for their potential biological and chemical properties .

科学的研究の応用

Anticancer Activity

N-benzoyl-N'-(4-fluorophenyl)thiourea has shown promising results as an anticancer agent:

- Mechanism of Action : The compound inhibits the Sirtuin1 enzyme (SIRT1), leading to the overexpression of the p53 gene, which regulates apoptosis and cell cycle progression. This mechanism promotes cancer cell death .

- Cytotoxicity Studies : In silico studies have indicated significant cytotoxic effects against various cancer cell lines, including breast cancer cells (e.g., MCF-7 and T47D) and others .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key proteins involved in cancer progression, enhancing its potential as a therapeutic candidate .

Broader Biological Applications

Beyond oncology, thiourea derivatives exhibit diverse biological activities:

- Antimicrobial Properties : Some studies have explored the antimicrobial potential of related thiourea compounds against bacteria such as Escherichia coli and Staphylococcus aureus, highlighting their utility in combating infections .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it relevant in developing treatments for various diseases beyond cancer .

Industrial Applications

This compound also has implications in industrial chemistry:

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules with potential applications in pharmaceuticals and materials science.

- Material Development : The compound can be utilized in creating polymers and coatings with tailored properties, showcasing its versatility beyond medicinal applications .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on HER2-positive breast cancer cells. Results indicated that it exhibited significant cytotoxicity with an IC50 value lower than conventional chemotherapeutics like hydroxyurea, suggesting its potential as a more effective treatment option .

Case Study 2: Molecular Docking Insights

Research employing molecular docking techniques revealed that this compound binds effectively to target proteins involved in cancer cell survival pathways. This binding affinity correlates with its observed cytotoxic effects, providing a basis for further development as an anticancer drug candidate .

作用機序

The mechanism of action of N-benzoyl-N’-(4-fluorophenyl)thiourea involves the inhibition of the Sirtuin1 enzyme (SIRT1). This inhibition leads to the overexpression of the p53 gene, which is responsible for the negative regulation of the cell cycle. By modulating these molecular targets and pathways, the compound exerts its anticancer effects .

類似化合物との比較

Chloro-Substituted Derivatives (BFTU Series)

Compounds : N-Benzoyl-N'-phenylthiourea (BFTU) and its 2-Cl, 3-Cl, 4-Cl, and 2,4-Cl derivatives .

Cyano-Substituted Derivatives

Compounds: N-Benzoyl-N'-(4-cyanophenyl)thiourea (1) and N-(4-nitrobenzoyl)-N'-(4-cyanophenyl)thiourea (2) .

- Structural Differences: 4-Cyanophenyl group introduces strong electron-withdrawing effects.

- Properties: Intramolecular C=O···H-N and intermolecular C=S···H-N hydrogen bonds stabilize crystal structures . Cyclic voltammetry shows nitro and cyano groups influence redox potentials, suggesting applications in electrochemical sensing .

Pyridyl-Substituted Derivatives

Compounds : N-Benzoyl-N'-(2-pyridyl)thiourea and methyl-substituted variants (e.g., 3-, 4-, 5-, 6-methyl) .

- Structural Differences : Methyl groups at different pyridyl positions alter electronic properties.

- Conformational Stability: Trans-cis conformers are energetically favored over cis-trans due to intramolecular hydrogen bonding (C=O···H-N) .

Trifluoromethyl-Substituted Derivatives

Compounds : N-Benzoyl-N'-[3/4-(trifluoromethyl)phenyl]thiourea .

- Structural Differences : CF₃ groups provide strong electron-withdrawing and hydrophobic effects.

- Activity: Predicted to enhance SIRT1 inhibition compared to FFTU, though hepatotoxicity risks are noted for 4-CF₃ derivatives .

Other Aryl-Substituted Derivatives

Compounds : N-Benzoyl-N'-(3-hydroxyphenyl)thiourea and N-(2-chlorobenzoyl)-N'-(3-pyridyl)thiourea .

- Structural Features : Hydroxyl or heteroaromatic groups influence hydrogen bonding networks.

- Crystal Packing : Supramolecular chains formed via N—H···N interactions, which may affect solubility and bioavailability .

Data Tables

Table 2: ADMET Properties of Selected Derivatives

| Compound | LogP | Hepatotoxicity Risk | Bioavailability |

|---|---|---|---|

| FFTU | 3.2 | Low | High |

| 4-Cl-BFTU | 3.8 | Moderate | Moderate |

| 4-CF₃-FFTU | 4.1 | High | Low |

生物活性

N-benzoyl-N'-(4-fluorophenyl)thiourea is an organic compound with notable biological activity, particularly in the field of cancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . It is a derivative of thiourea, characterized by the presence of a benzoyl group and a 4-fluorophenyl moiety. The compound's structure is crucial for its biological activity, influencing its interaction with various molecular targets.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of Sirtuin1 (SIRT1) . This inhibition leads to the overexpression of the p53 gene , which plays a critical role in regulating the cell cycle and promoting apoptosis in cancer cells. By modulating these pathways, the compound demonstrates potential as an anticancer agent .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound, revealing significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

These results indicate that this compound has a potent cytotoxic effect on multiple cancer types, outperforming traditional chemotherapeutics like doxorubicin and cisplatin in some cases.

Case Studies

- MCF-7 Breast Cancer Cells : In a study focusing on HER-2 overexpressing MCF-7 cells, this compound demonstrated enhanced cytotoxicity compared to standard treatments, with an IC50 value of 0.64 mM . The compound was found to increase HER-2 expression while inhibiting NF-kB activation, resulting in reduced cell proliferation.

- Colon Cancer Models : Research indicated that this compound induced apoptosis in colon cancer cell lines SW480 and SW620, with IC50 values as low as 1.5 µM. The study highlighted its ability to significantly decrease IL-6 levels, further contributing to its anticancer efficacy .

Additional Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Effects : Preliminary studies suggest that thiourea derivatives exhibit antimicrobial properties against various pathogens, although specific data on this compound is limited .

- CNS Activity : Some derivatives have shown potential as central nervous system depressants, indicating a broader pharmacological profile .

Q & A

Q. What are the standard synthetic routes for preparing N-benzoyl-N'-(4-fluorophenyl)thiourea, and how can reaction conditions be optimized?

The compound is typically synthesized via a two-step reaction. First, benzoyl chloride reacts with ammonium thiocyanate in anhydrous acetone to form an intermediate aroyl isothiocyanate. This intermediate is then coupled with 4-fluoroaniline under reflux in tetrahydrofuran (THF) with triethylamine (TEA) as a base. Key optimization steps include:

- Temperature control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent choice : THF or acetone for solubility and reactivity.

- Reaction monitoring : Thin-layer chromatography (TLC) to track progress (hexane:ethyl acetate, 3:1 v/v). Post-synthesis, purification involves recrystallization from ethanol to yield white crystals .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Comprehensive characterization includes:

- FT-IR : Confirm thiocarbonyl (C=S) stretch at ~1250–1300 cm⁻¹ and benzoyl carbonyl (C=O) at ~1680 cm⁻¹.

- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm) and NH signals (δ 10–12 ppm). ¹³C NMR identifies thiourea carbons (C=S at ~180 ppm) and benzoyl carbonyl (~165 ppm).

- Mass spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns validate molecular weight and structure.

- X-ray crystallography : Resolves intramolecular hydrogen bonds (N–H⋯O/S) and planarity of the thiourea core .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives for targeting enzymes like SirT1 or SARS-CoV-2 3CLpro?

Docking workflows involve:

- Receptor preparation : Fetch PDB structures (e.g., 4I5I for SirT1, 2GZ7 for 3CLpro) and remove water/ligands.

- Ligand optimization : Minimize energy of the thiourea derivative using software like Avogadro.

- Binding analysis : Use AutoDock Vina or MOE to calculate rerank scores (RS). Lower RS than reference inhibitors (e.g., hydroxyurea) suggests higher affinity. Critical interactions include:

Q. What strategies resolve contradictions in cytotoxicity data across studies, such as varying IC₅₀ values in HeLa cells?

Discrepancies may arise from:

- Assay conditions : MTT vs. SRB assays; differences in cell density or incubation time.

- Compound solubility : DMSO concentration >1% can artifactually reduce viability.

- Batch variability : Recrystallize the compound to ≥98% purity (HPLC). Mitigation involves:

- Standardizing protocols (e.g., 24-h incubation, 10% FBS in media).

- Cross-validating with apoptosis markers (Annexin V/PI) or caspase-3 activation .

Q. How do substituents on the benzoyl or fluorophenyl moieties modulate biological activity? Insights from QSAR studies.

Quantitative structure-activity relationship (QSAR) models reveal:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance anticancer activity by increasing electrophilicity and membrane permeability.

- Hydrophobic substituents (e.g., -Cl, -Br) improve binding to hydrophobic enzyme pockets. A validated QSAR equation for SARS-CoV-2 inhibition: Log 1/C = 0.269 Log P² – 2.776 Log P + 0.221 cMR + 3.195 Highlights optimal Log P (~4.5) and molar refractivity (cMR) for antiviral potency .

Q. What experimental and computational approaches elucidate the mechanism of action in cytotoxic or antiviral activity?

Integrated methods include:

- Enzyme inhibition assays : Measure IC₅₀ against purified targets (e.g., SirT1 deacetylase).

- ROS detection : Use DCFH-DA probes to quantify oxidative stress in treated cells.

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, DNA repair).

- Metabolomics : LC-MS profiles to track ATP depletion or NAD⁺/NADH shifts. Computational tools like GROMACS model ligand-induced conformational changes in targets .

Methodological Considerations

Q. How can crystallographic data resolve structural ambiguities in thiourea derivatives?

X-ray diffraction reveals:

- Torsion angles : Planarity of the thiourea core (C2–N1–C1–O1 ≈ 9°) influences hydrogen bonding.

- Intermolecular interactions : N–H⋯S hydrogen bonds form dimeric structures, affecting solubility.

- Packing motifs : Chlorine or fluorine substituents alter crystal lattice stability. Refinement using SHELXL ensures accuracy .

Q. What are best practices for handling thiourea derivatives to ensure experimental reproducibility?

- Storage : Desiccate at –20°C in amber vials to prevent photodegradation.

- Handling : Use gloveboxes for air-sensitive reactions (e.g., acyl chloride steps).

- Toxicity : Adhere to OSHA guidelines (TLV 10 mg/m³) and use fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。